molecular formula C10H15F3N2 B13091076 4-(4-Trifluoromethyl-piperidin-1-yl)-butyronitrile CAS No. 1394652-48-2

4-(4-Trifluoromethyl-piperidin-1-yl)-butyronitrile

Cat. No.: B13091076
CAS No.: 1394652-48-2
M. Wt: 220.23 g/mol
InChI Key: SKLPHRHEDHFZDD-UHFFFAOYSA-N
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Description

4-(4-Trifluoromethyl-piperidin-1-yl)-butyronitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a butyronitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Trifluoromethyl-piperidin-1-yl)-butyronitrile typically involves the reaction of 4-(Trifluoromethyl)piperidine with butyronitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Trifluoromethyl-piperidin-1-yl)-butyronitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.

    Reduction: Reduced derivatives with functional groups such as amines.

    Substitution: Substituted products with various functional groups depending on the nucleophile used.

Scientific Research Applications

4-(4-Trifluoromethyl-piperidin-1-yl)-butyronitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Trifluoromethyl-piperidin-1-yl)-butyronitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The piperidine ring may interact with receptor sites or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline
  • 1-(4-Trifluoromethyl-piperidin-1-yl)butan-1-one

Uniqueness

4-(4-Trifluoromethyl-piperidin-1-yl)-butyronitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group, which impart distinct chemical and physical properties

Properties

CAS No.

1394652-48-2

Molecular Formula

C10H15F3N2

Molecular Weight

220.23 g/mol

IUPAC Name

4-[4-(trifluoromethyl)piperidin-1-yl]butanenitrile

InChI

InChI=1S/C10H15F3N2/c11-10(12,13)9-3-7-15(8-4-9)6-2-1-5-14/h9H,1-4,6-8H2

InChI Key

SKLPHRHEDHFZDD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)CCCC#N

Origin of Product

United States

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